molecular formula C20H27N5O3S B2869058 N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899951-44-1

N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2869058
CAS RN: 899951-44-1
M. Wt: 417.53
InChI Key: TZBDAHNDBJUJRF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H27N5O3S and its molecular weight is 417.53. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivatives

N-(furan-2-ylmethyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound with potential interest in pharmaceutical and medicinal chemistry research due to its complex structure and potential biological activity. The synthesis of related acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties showcases the chemical versatility of similar compounds. These derivatives were synthesized successfully through a four-step process from anthranilic acid and aryl isothiocyanates, with their structures confirmed by various spectroscopic methods, demonstrating the synthetic accessibility of complex molecules within this class (Nguyen et al., 2022).

Biological Activity and Pharmacological Potential

The pharmacological exploration of quinazoline derivatives, similar in structure to the compound , has identified significant biological activities. For instance, derivatives have been discovered as histamine H4 receptor inverse agonists, showcasing the potential for therapeutic applications in allergy and immune system modulation. This discovery was facilitated by scaffold hopping and pharmacophore modeling, highlighting the therapeutic potential of quinazoline and similar heterocyclic compounds (Smits et al., 2008).

Antitumor Activity

The investigation into the antitumor activity of quinazolinone analogues reveals the significance of this compound and related compounds. Novel series of 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, indicating the potential of such molecules in cancer treatment strategies. These findings underscore the importance of quinazolinone derivatives in the development of new antitumor agents (Al-Suwaidan et al., 2016).

Anti-Tuberculosis Activity

The synthesis and evaluation of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives for their anti-tuberculosis activity illustrate another avenue of research for compounds with similar structures. The one-pot synthesis approach led to the creation of derivatives that were evaluated in vitro for their effectiveness against tuberculosis, highlighting the compound's potential in addressing infectious diseases (Bai et al., 2011).

Anti-Exudative Activity

Research into the anti-exudative properties of pyrolin derivatives, including 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-il)-sulfanil)-N-acetamides, has demonstrated the potential of furan-2-ylmethyl derivatives in developing new medications with anti-inflammatory and analgesic properties. The synthesis of these compounds and their subsequent evaluation revealed significant anti-exudative effects, suggesting their use in treating inflammatory conditions (Chalenko et al., 2019).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O3S/c1-23-8-10-24(11-9-23)25-17-7-3-2-6-16(17)19(22-20(25)27)29-14-18(26)21-13-15-5-4-12-28-15/h4-5,12H,2-3,6-11,13-14H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBDAHNDBJUJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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